3-[3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(methylsulfanyl)phenyl]-1,4-dihydropyridazin-4-one
Description
3-[3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(methylsulfanyl)phenyl]-1,4-dihydropyridazin-4-one is a complex organic compound that features a piperazine ring, a benzamide group, and a methoxyphenyl group
Properties
IUPAC Name |
3-[3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methylsulfanylphenyl)pyridazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12BrFN4O2S/c1-28-13-4-2-3-12(10-13)25-8-7-16(26)17(23-25)19-22-18(24-27-19)11-5-6-15(21)14(20)9-11/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFVALHYKLZSREM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC(=C(C=C4)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12BrFN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(methylsulfanyl)phenyl]-1,4-dihydropyridazin-4-one typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure the formation of the desired piperazine ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
3-[3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(methylsulfanyl)phenyl]-1,4-dihydropyridazin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzamide or piperazine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. A related compound containing the oxadiazole ring demonstrated significant cytotoxic effects against various cancer cell lines, including glioblastoma . The mechanism of action often involves the induction of apoptosis in cancer cells through DNA damage and cell cycle arrest.
Case Study: In Vitro Studies
In vitro assays have shown that compounds similar to the one exhibit promising results against cancer cell lines. For instance, derivatives were tested for their ability to inhibit cell proliferation and induce apoptosis. The compounds were found to interact with specific proteins involved in cell survival pathways, leading to enhanced apoptosis rates .
Antidiabetic Properties
The compound also shows potential as an antidiabetic agent. Research indicates that oxadiazole derivatives can modulate glucose metabolism and improve insulin sensitivity. In vivo studies using Drosophila melanogaster models have revealed that certain derivatives significantly lower glucose levels, indicating their potential utility in diabetes management .
Case Study: Metabolic Studies
In a study examining the metabolic effects of oxadiazole derivatives, researchers observed that specific compounds not only reduced blood glucose levels but also improved overall metabolic profiles in diabetic models . This suggests a dual role in both cancer treatment and diabetes management.
Antimicrobial Activity
Compounds containing oxadiazole rings have been reported to possess antimicrobial properties. The structural features contribute to their ability to disrupt microbial cell membranes or inhibit essential microbial enzymes.
Case Study: Antimicrobial Screening
A series of synthesized oxadiazole derivatives were screened for antimicrobial activity against various pathogens. Results indicated that some compounds exhibited significant antibacterial effects, making them candidates for further development as antimicrobial agents .
Molecular Docking Studies
Molecular docking studies have been employed to predict the interaction of the compound with various biological targets. These computational analyses help identify potential binding sites and affinities for proteins implicated in disease processes.
Insights from Docking Studies
Docking simulations suggest that the compound can effectively bind to targets involved in cancer progression and metabolic regulation. This computational approach aids in understanding the pharmacodynamics and optimizing the structure for enhanced efficacy .
Mechanism of Action
The mechanism of action of 3-[3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(methylsulfanyl)phenyl]-1,4-dihydropyridazin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-[(4-ethyl-2,3-dioxopiperazin-1-yl)methyl]benzonitrile: Shares a similar piperazine and benzamide structure but differs in the presence of a nitrile group.
4-[(4-ethyl-2,3-dioxopiperazin-1-yl)methyl]benzoic acid: Similar structure with a carboxylic acid group instead of a methoxyphenyl group.
Uniqueness
3-[3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(methylsulfanyl)phenyl]-1,4-dihydropyridazin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Biological Activity
The compound 3-[3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(methylsulfanyl)phenyl]-1,4-dihydropyridazin-4-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a unique arrangement of functional groups that contribute to its biological activity. The presence of the oxadiazole ring and the dihydropyridazin moiety are particularly noteworthy for their roles in modulating biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C15H14BrF N5O2 |
| Molecular Weight | 373.19 g/mol |
| CAS Number | 914471-43-5 |
The biological activity of this compound is believed to be mediated through multiple mechanisms:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits bactericidal properties against various strains of Mycobacterium tuberculosis (Mtb), with structure-activity relationship studies indicating that specific substitutions enhance potency against resistant strains .
- Antioxidant Properties : The compound has shown potential antioxidant activity, which may contribute to its therapeutic effects in oxidative stress-related diseases. This is particularly relevant in the context of cancer and neurodegenerative disorders where oxidative damage plays a crucial role .
- Cytotoxicity : In vitro assays have demonstrated that this compound can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent. The IC50 values for various cell lines indicate significant cytotoxic effects at low concentrations .
Antimicrobial Activity
A series of tests were conducted to evaluate the antimicrobial efficacy of the compound against Mtb. The Minimum Inhibitory Concentration (MIC) values were determined through broth microdilution methods.
| Compound | MIC (µM) | Activity |
|---|---|---|
| 3-[3-(3-bromo-4-fluorophenyl)... | <0.5 | Active against Mtb |
| Control (standard antibiotic) | <0.5 | Reference for comparison |
Antioxidant Activity
The antioxidant capacity was assessed using the TBARS assay, measuring lipid peroxidation inhibition.
| Compound | EC50 (µM) | Effectiveness |
|---|---|---|
| 3-[3-(3-bromo-4-fluorophenyl)... | 0.565 ± 0.051 | Significant antioxidant activity |
| Ascorbic Acid | 35.62 | Standard reference |
Cytotoxicity Assays
Cytotoxic effects were evaluated on various cancer cell lines using MTT assays.
| Cell Line | IC50 (µM) | Remarks |
|---|---|---|
| MCF-7 | 6.8 | Effective against breast cancer |
| A549 | 8.4 | Moderate effectiveness |
| DU145 | 6.8 | Notable selectivity towards cancer cells |
Study on Antitubercular Activity
In a recent study published in PMC, the compound was evaluated for its antitubercular properties against multidrug-resistant strains of Mtb. The results indicated that the compound retained significant activity even against resistant isolates, suggesting a novel mechanism of action distinct from traditional antibiotics .
Research on Antioxidant Effects
Another study focused on the antioxidant properties of similar oxadiazole derivatives highlighted their potential in reducing oxidative stress markers in cellular models, reinforcing the therapeutic promise of such compounds in treating conditions exacerbated by oxidative damage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
